A Comprehensive Technical Guide to 1,4-Dimethoxy-2-butyne (CAS No. 16356-02-8)
A Comprehensive Technical Guide to 1,4-Dimethoxy-2-butyne (CAS No. 16356-02-8)
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides an in-depth technical overview of 1,4-Dimethoxy-2-butyne, a symmetrical aliphatic alkyne with significant utility in synthetic chemistry. Identified by its CAS number 16356-02-8 , this guide details its chemical identity, physicochemical properties, established synthesis protocols, key applications, and critical safety information. Designed for researchers, chemists, and drug development professionals, this whitepaper consolidates field-proven insights with authoritative data to serve as a comprehensive resource for laboratory applications.
Core Chemical Identity
1,4-Dimethoxy-2-butyne is a specialized organic building block characterized by a central carbon-carbon triple bond flanked by two methoxyethyl groups.[1][2] This symmetrical structure dictates its reactivity, making it a valuable precursor in the synthesis of complex organic and organometallic molecules.[1][2]
| Identifier | Value | Source(s) |
| CAS Number | 16356-02-8 | [1][2] |
| IUPAC Name | 1,4-dimethoxybut-2-yne | [3] |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [2][3] |
| Linear Formula | CH₃OCH₂C≡CCH₂OCH₃ | [2] |
| InChI Key | YFUQYYGBJJCAPR-UHFFFAOYSA-N | [2] |
| SMILES | COCC#CCOC | [2] |
Physicochemical & Spectroscopic Profile
The physical properties of 1,4-Dimethoxy-2-butyne are well-documented, defining its state as a flammable liquid under standard conditions.[2][4] Its handling and application in synthesis are directly influenced by these characteristics.
Physical Properties
| Property | Value | Conditions | Source(s) |
| Physical State | Clear Liquid | 20 °C | |
| Boiling Point | 70 °C | @ 30 mmHg | [2] |
| Density | 0.944 g/mL | @ 25 °C | [2] |
| Refractive Index | n20/D 1.434 | 20 °C | [2] |
| Flash Point | 53 °C (127.4 °F) | Closed Cup | [2][4] |
| Melting Point | -39 °C |
Spectroscopic Data (Predicted)
Due to the molecule's symmetry, its spectroscopic signature is distinct and relatively simple to interpret. The following data represents expected values based on its structure.
| Spectrum | Peak (δ / cm⁻¹) | Description of Signal(s) |
| ¹H NMR | ~ 4.15 ppm (s, 4H) | Singlet, propargylic methylene protons (-CH₂-) deshielded by adjacent oxygen and alkyne. |
| ~ 3.35 ppm (s, 6H) | Singlet, methoxy protons (-OCH₃). | |
| ¹³C NMR | ~ 81.0 ppm | Alkynyl carbons (-C≡C-). |
| ~ 59.5 ppm | Propargylic methylene carbons (-CH₂-). | |
| ~ 57.5 ppm | Methoxy carbons (-OCH₃). | |
| IR | 2850-3000 cm⁻¹ | C-H stretching (alkane). |
| ~2240 cm⁻¹ (weak) | C≡C stretching (internal, symmetrical alkyne). The weak intensity is characteristic due to the lack of a strong dipole moment change. | |
| 1080-1150 cm⁻¹ | C-O stretching (ether). |
Synthesis and Mechanism
The most reliable and common method for preparing 1,4-Dimethoxy-2-butyne is the Williamson Ether Synthesis . This classic Sₙ2 reaction provides a high-yield pathway from commercially available starting materials.
Reaction Principle
The synthesis involves the deprotonation of the hydroxyl groups of 2-butyne-1,4-diol using a strong base, such as sodium hydride (NaH), to form a highly nucleophilic dialkoxide. This intermediate then undergoes a nucleophilic attack on a methylating agent (e.g., methyl iodide), displacing the halide leaving group to form the desired diether.[1]
Synthesis Pathway Diagram
Caption: Williamson Ether Synthesis of 1,4-Dimethoxy-2-butyne.
Key Applications in Research & Development
1,4-Dimethoxy-2-butyne serves as a versatile building block, primarily due to the reactivity of its alkyne functional group and the influence of its ether moieties.
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Organometallic Chemistry: It is frequently used as a ligand in the synthesis of organometallic complexes. It can coordinate with various transition metals, such as iron, copper, and nickel, to form stable structures with unique electronic properties.[1] For example, it reacts to form complexes like decacarbonyl(μ₃-η²-‖-1,4-dimethoxy-2-butyne)triiron.[1][2]
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Heterocyclic Synthesis: The alkyne can participate in various cycloaddition and annulation reactions, providing a rigid four-carbon scaffold for the construction of complex heterocyclic systems.
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Materials Science: The methoxy groups enhance solubility, while the alkyne core can be integrated into conjugated systems. This makes it a valuable intermediate for developing optoelectronic compounds and functionalized polymers.
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Advanced Organic Synthesis: It is a precursor in multi-step syntheses, such as the preparation of benzonaphthosiline.[2] Its reaction with reagents like mercury(II) acetate has also been investigated for specialized transformations.[2]
Field-Proven Experimental Protocol: Synthesis
This section details a self-validating protocol for the synthesis of 1,4-Dimethoxy-2-butyne, adapted from standard Williamson ether synthesis procedures.
Materials and Equipment
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2-Butyne-1,4-diol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Methyl iodide (CH₃I)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Diethyl ether
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen/argon inlet
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Thin-Layer Chromatography (TLC) plate (silica gel)
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Rotary evaporator
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Column chromatography setup
Step-by-Step Methodology
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Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Dispersion Wash (Causality): To ensure accurate stoichiometry and prevent side reactions from the mineral oil, weigh the required amount of NaH dispersion and wash it three times with anhydrous hexane under inert gas to isolate the pure NaH powder.
-
Reagent Addition: Suspend the washed NaH (2.2 eq.) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
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Alkoxide Formation: Dissolve 2-butyne-1,4-diol (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. (Observation): Vigorous hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for 1 hour to ensure complete formation of the dialkoxide.
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Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.2 eq.) dropwise, maintaining the temperature below 10 °C. (Causality): Controlling the temperature is critical to prevent exothermic runaway and potential side reactions.
-
Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the consumption of the starting diol.
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Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl until gas evolution ceases.
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Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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Final Purification: Purify the crude product via flash column chromatography on silica gel to yield 1,4-Dimethoxy-2-butyne as a clear liquid.
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Validation: Confirm the identity and purity of the final product using NMR spectroscopy, comparing the results to the expected spectral data (Section 2.2).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1,4-Dimethoxy-2-butyne.
Safety & Handling
As a flammable liquid, 1,4-Dimethoxy-2-butyne requires careful handling in a laboratory setting.[3][4]
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GHS Classification: Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[2][3]
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Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area or fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.[5]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[2][5]
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Storage: Store in a tightly closed container in a cool, well-ventilated place. It is recommended to store under an inert atmosphere as the compound can be air and heat sensitive.
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Incompatibilities: Avoid contact with strong oxidizing agents.[5]
Conclusion
1,4-Dimethoxy-2-butyne (CAS: 16356-02-8) is a foundational reagent whose utility is rooted in its symmetrical structure and the versatile reactivity of its internal alkyne. This guide has provided a comprehensive framework covering its synthesis via the Williamson ether synthesis, its key physicochemical and spectroscopic properties, its diverse applications in modern chemistry, and the necessary protocols for its safe handling and use. For researchers in organic synthesis, organometallics, and materials science, a thorough understanding of this compound is essential for leveraging its full potential as a molecular building block.
References
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PubChem. (n.d.). 1,4-Dimethoxy-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]
